molecular formula C9H8BrFO2 B1428704 Methyl 2-(3-bromo-5-fluorophenyl)acetate CAS No. 937732-38-2

Methyl 2-(3-bromo-5-fluorophenyl)acetate

Cat. No. B1428704
M. Wt: 247.06 g/mol
InChI Key: AJSCFDHWZUZCNE-UHFFFAOYSA-N
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Description

“Methyl 2-(3-bromo-5-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(3-bromo-5-fluorophenyl)acetate” is 1S/C9H8BrFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(3-bromo-5-fluorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 247.06 .

Scientific Research Applications

Pharmacological Research

In pharmacological studies, Methyl 2-(3-bromo-5-fluorophenyl)acetate is utilized as a precursor for the synthesis of molecules with potential therapeutic benefits. For instance, compounds derived from it have been explored for their neuroprotective, anti-inflammatory, and anticancer properties. Its role in the synthesis of orexin receptor antagonists, such as those studied by Piccoli et al. (2012), highlights its importance in developing treatments for disorders like insomnia and compulsive eating behaviors (Piccoli et al., 2012).

Material Science

In the realm of materials science, this compound is involved in creating novel polymers and functional materials with unique properties, such as enhanced durability, conductivity, or specific reactivity. The structural moiety of Methyl 2-(3-bromo-5-fluorophenyl)acetate lends itself to the formation of polymers with potential applications in electronics, coatings, and biodegradable materials.

Chemical Synthesis and Catalysis

As a building block in organic synthesis, Methyl 2-(3-bromo-5-fluorophenyl)acetate is crucial for constructing complex molecules through various chemical reactions, including coupling reactions, halogenation, and esterification processes. Its use in synthesizing anticonvulsant agents, as described by Verma et al. (2004), exemplifies its versatility and utility in developing new therapeutic agents (Verma et al., 2004).

Safety And Hazards

The safety data sheet for “Methyl 2-(3-bromo-5-fluorophenyl)acetate” indicates that it is a combustible liquid . It is recommended to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

methyl 2-(3-bromo-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSCFDHWZUZCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromo-5-fluorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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